molecular formula C7H13NO3 B14087090 Ethyl 2-imino-2-isopropoxyacetate

Ethyl 2-imino-2-isopropoxyacetate

Cat. No.: B14087090
M. Wt: 159.18 g/mol
InChI Key: KRPYEJHDAKISKJ-UHFFFAOYSA-N
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Description

Ethyl 2-imino-2-isopropoxyacetate is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound is characterized by the presence of an imino group and an isopropoxy group attached to an acetate backbone. It is primarily used in research settings and has various applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-imino-2-isopropoxyacetate typically involves the reaction of ethyl cyanoacetate with isopropyl alcohol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-imino-2-isopropoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 2-imino-2-isopropoxyacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-imino-2-isopropoxyacetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Ethyl 2-imino-2-isopropoxyacetate can be compared with other similar compounds such as:

    Ethyl cyanoacetate: A precursor in its synthesis.

    Isopropyl alcohol: Another precursor used in the synthesis.

    Ethyl 2-amino-2-isopropoxyacetate: A reduced form of the compound.

These compounds share similar structural features but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl 2-imino-2-propan-2-yloxyacetate

InChI

InChI=1S/C7H13NO3/c1-4-10-7(9)6(8)11-5(2)3/h5,8H,4H2,1-3H3

InChI Key

KRPYEJHDAKISKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=N)OC(C)C

Origin of Product

United States

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